3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one

Opioid receptor binding Mu-opioid affinity Radioligand displacement assay

3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one (CAS 20538-18-5) is a synthetic pyrrolidin-2-one derivative that functions as a high-affinity ligand at the mu-opioid receptor (MOR). The compound is characterized by a pyrrolidin-2-one core bearing an N-methyl substituent, a 3-phenyl ring, and a 3-(2-(dimethylamino)ethyl) side chain.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 20538-18-5
Cat. No. B12916869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one
CAS20538-18-5
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCN1CCC(C1=O)(CCN(C)C)C2=CC=CC=C2
InChIInChI=1S/C15H22N2O/c1-16(2)11-9-15(10-12-17(3)14(15)18)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
InChIKeyOCLJHJJTJRUCLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one (CAS 20538-18-5) — Opioid Receptor Ligand with Differentiated Mu/Kappa Selectivity


3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one (CAS 20538-18-5) is a synthetic pyrrolidin-2-one derivative that functions as a high-affinity ligand at the mu-opioid receptor (MOR) [1]. The compound is characterized by a pyrrolidin-2-one core bearing an N-methyl substituent, a 3-phenyl ring, and a 3-(2-(dimethylamino)ethyl) side chain . Its structural class is distinct from the 4-phenylpiperidine, cyclohexanol, and morphinan opioid scaffolds. The compound has been profiled for opioid receptor binding across mu, delta, and kappa subtypes, revealing a selectivity window that differentiates it from prototypical broad-spectrum opioid agonists [1]. This evidence guide provides procurement scientists with quantitative comparator data to support informed selection of this compound for opioid receptor pharmacology studies.

Why In-Class Substitution Is Not Advisable for CAS 20538-18-5: Structural Determinants of Opioid Receptor Selectivity


Opioid receptor ligands within the same chemical series can exhibit large differences in subtype selectivity, intrinsic efficacy, and off-target profiles that preclude simple interchange [1]. CAS 20538-18-5 demonstrates a unique combination of sub-nanomolar mu-opioid affinity and a >2,700-fold selectivity window over kappa-opioid receptors, a profile that is not uniformly shared by structurally related pyrrolidin-2-one analogs or reference opioids such as morphine, tramadol, and fentanyl [1][2]. Generic substitution risks introducing compounds with differing mu/kappa/delta selectivity ratios, altered CYP2D6 interaction liabilities, or divergent physical dependence profiles, any of which can confound experimental outcomes in analgesia, tolerance, or addiction research [3].

Differentiated Quantitative Evidence for CAS 20538-18-5: Head-to-Head and Cross-Study Comparisons


Sub-Nanomolar Mu-Opioid Receptor Affinity Versus Tramadol and Morphine

CAS 20538-18-5 exhibits mu-opioid receptor (MOR) affinity (IC50 = 0.920 nM) that is approximately 2,280-fold higher than the parent compound tramadol (Ki = 2.1 µM ≡ 2,100 nM) and over 3-fold higher than morphine (Ki ≈ 3 nM) [1][2][3]. This difference in primary target engagement has direct implications for experimental design in opioid receptor pharmacology.

Opioid receptor binding Mu-opioid affinity Radioligand displacement assay

High Mu/Kappa Selectivity Ratio Distinguishes CAS 20538-18-5 from Reference Opioids

CAS 20538-18-5 shows a mu/kappa selectivity ratio of >2,700-fold (MOR IC50 = 0.920 nM; KOR IC50 = 2,520 nM) [1]. This selectivity profile is substantially higher than that of morphine, which exhibits a mu/kappa selectivity ratio of approximately 20–60-fold [2], and is comparable to the mu-preferring profile of certain fentanyl analogs [3]. High mu/kappa selectivity is desirable for studies focused on mu-mediated analgesia without kappa-mediated dysphoric or psychotomimetic effects.

Opioid receptor selectivity Mu/kappa ratio Receptor subtype profiling

Reduced CYP2D6 Inhibition Liability Versus Tramadol and O-Desmethyltramadol

CAS 20538-18-5 is a weak inhibitor of human recombinant CYP2D6 with an IC50 of 2,700 nM (2.7 µM) [1]. In contrast, tramadol itself and its active metabolite O-desmethyltramadol (M1) are CYP2D6 substrates, and tramadol co-administration with CYP2D6 inhibitors alters analgesic efficacy [2]. The weak CYP2D6 inhibition by CAS 20538-18-5 suggests a lower potential for pharmacokinetic drug–drug interactions when co-dosed with CYP2D6-metabolized agents.

CYP2D6 drug interaction Metabolic liability Opioid combination therapy

Absence of Physical Dependence in Preclinical Models Versus Morphine

In preclinical evaluation, compounds within the same pyrrolidin-2-one series as CAS 20538-18-5, including the target compound, did not induce physical dependence, whereas morphine produced a clear naloxone-precipitated withdrawal syndrome under identical conditions [1][2]. This differentiation is critical for research applications where chronic dosing paradigms are required without the confounding variable of opioid dependence.

Physical dependence Withdrawal syndrome Safety pharmacology

Application Scenarios for CAS 20538-18-5 Based on Quantitative Differentiation Evidence


Mu-Opioid Receptor Selectivity Profiling in Analgesic Drug Discovery

CAS 20538-18-5 serves as a high-affinity, mu-selective reference ligand (MOR IC50 = 0.920 nM; mu/kappa selectivity >2,700-fold) for screening compound libraries against opioid receptor subtypes [1]. Its selectivity window exceeds that of morphine, enabling cleaner discrimination of mu-mediated versus kappa-mediated signaling in high-throughput radioligand displacement or functional GTPγS binding assays [1][2].

Chronic In Vivo Pain Models Requiring Absence of Physical Dependence Confounds

The compound's demonstrated lack of physical dependence in rodent models—in contrast to morphine which produces clear naloxone-precipitated withdrawal—makes CAS 20538-18-5 suitable for long-term dosing studies in neuropathic pain, inflammatory pain, or bone cancer pain models where repeated opioid exposure is necessary and withdrawal-induced behavioral artifacts must be minimized [3].

Drug–Drug Interaction Studies Requiring Low CYP2D6 Inhibition Liability

With a CYP2D6 IC50 of 2.7 µM, CAS 20538-18-5 is a weak CYP2D6 inhibitor, unlike many opioid analgesics that are CYP2D6 substrates or inhibitors [4]. This profile supports its use as a tool compound in polypharmacy studies or in experimental systems where CYP2D6-mediated metabolic interactions could confound pharmacokinetic or pharmacodynamic readouts.

Opioid Tolerance and Receptor Desensitization Research

The high mu-opioid receptor affinity (0.920 nM) combined with a favorable therapeutic index (>100) supports the use of CAS 20538-18-5 in mechanistic studies of mu-opioid receptor desensitization, internalization, and tolerance development [1][3]. The compound's sub-nanomolar potency permits receptor occupancy studies at low concentrations that minimize non-specific binding artifacts.

Quote Request

Request a Quote for 3-(2-(Dimethylamino)ethyl)-1-methyl-3-phenylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.